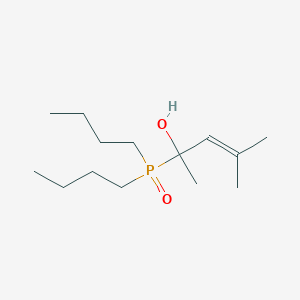
2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL is an organic compound with the molecular formula C14H29O2P This compound is characterized by the presence of a phosphoryl group attached to a butyl chain, along with a methyl group and a pentenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL can be achieved through several synthetic routes. One common method involves the reaction of dibutylphosphine oxide with 4-methylpent-3-en-2-one under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, resulting in higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Phosphine oxides or phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine oxides or phosphonic acids.
Scientific Research Applications
2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Industry: It is used as an additive in lubricants and as a flame retardant in polymer materials.
Mechanism of Action
The mechanism of action of 2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL involves its interaction with molecular targets through its phosphoryl group. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes and receptors. This interaction can modulate the activity of these molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylphosphoryl)-4-methylpent-3-EN-2-OL
- 2-(Dipropylphosphoryl)-4-methylpent-3-EN-2-OL
- 2-(Dibutylphosphoryl)-4-ethylpent-3-EN-2-OL
Uniqueness
2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL is unique due to its specific combination of a dibutylphosphoryl group and a pentenol structure. This combination imparts distinct chemical and physical properties, such as higher stability and reactivity compared to its analogs. The presence of the butyl groups also enhances its solubility in organic solvents, making it more versatile for various applications.
Properties
CAS No. |
105950-38-7 |
|---|---|
Molecular Formula |
C14H29O2P |
Molecular Weight |
260.35 g/mol |
IUPAC Name |
2-dibutylphosphoryl-4-methylpent-3-en-2-ol |
InChI |
InChI=1S/C14H29O2P/c1-6-8-10-17(16,11-9-7-2)14(5,15)12-13(3)4/h12,15H,6-11H2,1-5H3 |
InChI Key |
JMLJKQAHFDQPQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)C(C)(C=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


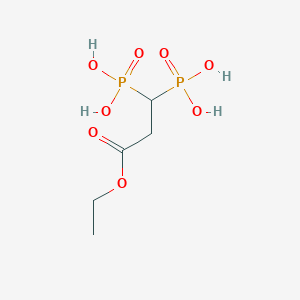
![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)
![Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone](/img/structure/B14323332.png)
![Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14323339.png)
![1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione](/img/structure/B14323347.png)

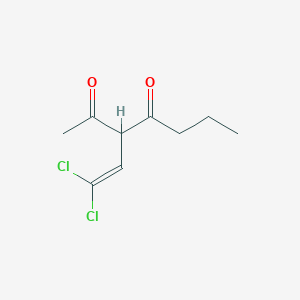
silane](/img/structure/B14323372.png)
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
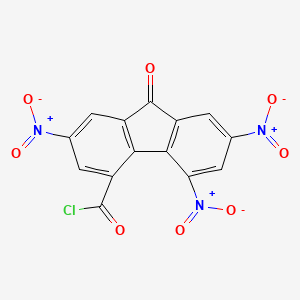
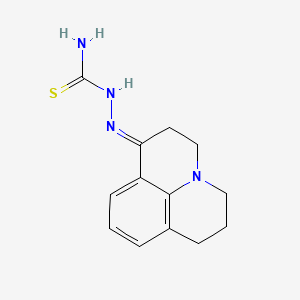
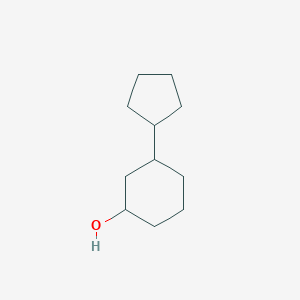

![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)
